N-(cyclopropylmethyl)quinolin-8-amine
Description
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)quinolin-8-amine |
InChI |
InChI=1S/C13H14N2/c1-3-11-4-2-8-14-13(11)12(5-1)15-9-10-6-7-10/h1-5,8,10,15H,6-7,9H2 |
InChI Key |
FZHZVUQBPPCECO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Rationale for Academic Investigation of N Cyclopropylmethyl Quinolin 8 Amine
Given the established importance of both the quinoline (B57606) and cyclopropyl (B3062369) moieties, there is a strong theoretical rationale for the academic investigation of N-(cyclopropylmethyl)quinolin-8-amine. The combination of an 8-aminoquinoline (B160924) core, known for its therapeutic potential, with a cyclopropylmethyl group, a recognized pharmacophore enhancer, suggests that this compound could exhibit interesting biological activities.
Research in this area would likely focus on the synthesis of the compound and its analogs, followed by a systematic evaluation of their biological properties. Structure-activity relationship (SAR) studies would be crucial to understand how the cyclopropylmethyl group influences the activity of the 8-aminoquinoline scaffold. acs.org
Scope and Significance of Research on Analogous Chemical Entities
Direct Synthesis Approaches to this compound
Direct synthesis methods focus on the formation of the bond between the quinolin-8-amine nitrogen and the cyclopropylmethyl group.
Reductive amination is a highly effective method for forming carbon-nitrogen bonds and represents a primary route for synthesizing this compound. This process typically involves a two-step sequence in a single pot: the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.com
The synthesis of this compound via this protocol involves the reaction of quinolin-8-amine with cyclopropanecarboxaldehyde (B31225). The initial condensation forms a transient imine intermediate. Subsequent reduction of this imine yields the final secondary amine product. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) derivatives being particularly common. organic-chemistry.org Sodium triacetoxyborohydride (B8407120) is a mild and selective agent often used for this purpose. organic-chemistry.org Other reagents like α-picoline-borane have also been shown to be effective, with reactions possible in various solvents, including methanol (B129727) and water. organic-chemistry.org
| Starting Material 1 | Starting Material 2 | Reducing Agent | Typical Solvent | Product |
| Quinolin-8-amine | Cyclopropanecarboxaldehyde | Sodium triacetoxyborohydride | Dichloroethane (DCE) | This compound |
| Quinolin-8-amine | Cyclopropanecarboxaldehyde | Sodium cyanoborohydride | Methanol (MeOH) | This compound |
| Quinolin-8-amine | Cyclopropanecarboxaldehyde | H₂/Pd-C | Ethanol (EtOH) | This compound |
Direct N-substitution, or N-alkylation, of quinolin-8-amine provides another straightforward route to the target compound. This method involves the reaction of the primary amine (quinolin-8-amine) with a cyclopropylmethyl electrophile, such as cyclopropylmethyl bromide or tosylate. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism.
The reaction is generally carried out in the presence of a base to neutralize the acid byproduct (e.g., HBr) and to deprotonate the amine, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) and triethylamine (B128534) (TEA). nih.gov The choice of solvent is critical and often involves polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) to facilitate the reaction. nih.gov For instance, the synthesis of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamide derivatives has been achieved by reacting the parent quinoline (B57606) with various alkyl halides in acetone with potassium carbonate as the base. nih.gov
While less direct for synthesizing the pre-formed this compound, cyclocondensation reactions are fundamental to constructing the quinoline ring itself. These methods could be adapted to produce the target compound by using an appropriately substituted precursor. For example, the Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
In a hypothetical adaptation, one could envision a reaction between 2-aminobenzaldehyde (B1207257) and a ketone bearing the N-cyclopropylmethyl moiety to construct the quinoline ring system with the desired substituent already in place. However, this approach is often more complex than direct N-alkylation or reductive amination of the readily available quinolin-8-amine.
Synthesis of this compound Analogs and Core Modifications
The synthesis of analogs allows for the exploration of structure-activity relationships by systematically altering different parts of the molecule.
Modifying the quinoline core is a key strategy for creating a diverse range of analogs. Substituents can be introduced either before or after the N-cyclopropylmethyl group is attached.
Electrophilic Aromatic Substitution: The quinoline ring is susceptible to electrophilic substitution reactions, such as nitration and halogenation. dtic.milnih.gov The position of substitution is directed by the existing groups on the ring. For instance, nitration of quinoline derivatives can introduce a nitro group, which can then be reduced to an amino group and further functionalized. nih.gov
Palladium-Catalyzed C-H Activation: Modern synthetic methods, such as palladium-catalyzed C-H activation, offer a powerful tool for directly introducing aryl or alkyl groups onto the quinoline scaffold with high regioselectivity. nih.gov This allows for the synthesis of derivatives that would be difficult to access through classical methods. For example, push-pull type fluorescent amino-quinoline derivatives have been synthesized via palladium-catalyzed C-H activation. nih.gov
Electrophilic Cyclization: Substituted quinolines can be readily synthesized through the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br₂). nih.gov This method allows for the incorporation of various functional groups, including halogens, onto the quinoline ring system under mild conditions. nih.gov
| Parent Compound | Reaction Type | Reagents | Position of Substitution | Resulting Derivative Class |
| Quinolin-8-amine | Nitration | HNO₃/H₂SO₄ | C5 and C7 | Nitro-substituted quinolin-8-amines |
| This compound | Bromination | Br₂/AcOH | Varies | Bromo-substituted derivatives |
| This compound | C-H Arylation | Ar-Br, Pd(OAc)₂, Ligand, Base | Varies (e.g., C7) | Aryl-substituted derivatives nih.gov |
Altering the N-cyclopropylmethyl group is another avenue for creating analogs. This can be achieved by employing different starting materials in the synthetic routes described in section 2.1.
Varying the Aldehyde/Ketone in Reductive Amination: By replacing cyclopropanecarboxaldehyde with other aldehydes or ketones in the reductive amination protocol with quinolin-8-amine, a wide array of N-substituted analogs can be synthesized. For example, using isobutyraldehyde (B47883) would yield N-isobutylquinolin-8-amine.
Varying the Electrophile in N-Substitution: Similarly, in N-alkylation reactions, using different electrophiles in place of cyclopropylmethyl bromide allows for the introduction of various N-alkyl or N-aralkyl groups.
These modifications allow for fine-tuning the steric and electronic properties of the substituent on the 8-amino group, providing a library of compounds for further investigation. nih.gov
Bioisosteric Replacements in Lead Optimization
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing lead compounds by exchanging a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic profiles. nih.govnih.gov This approach, which involves swapping molecular fragments with others of similar shape, volume, and electronic distribution, is instrumental in refining the properties of drug candidates. researchgate.net In the context of this compound and its derivatives, bioisosteric modifications can be applied to its three main structural components: the quinoline core, the amine linker, and the cyclopropylmethyl group.
The objective of a bioisosteric replacement is to create a new molecule that retains the desired biological activity while improving other characteristics like metabolic stability, bioavailability, or toxicity. chem-space.comresearchgate.net For instance, the cyclopropyl (B3062369) group, known for its conformational rigidity and metabolic stability, could be replaced by other small, strained rings or acyclic groups to fine-tune lipophilicity and binding interactions. Similarly, the quinoline scaffold itself can be replaced by other bicyclic heteroaromatic systems to explore new chemical space and patent opportunities. nih.gov The strategic introduction of different atoms or groups, such as replacing hydrogen with fluorine, can significantly influence potency and metabolic pathways. nih.gov
The following table outlines potential bioisosteric replacements for key moieties within the this compound scaffold.
| Original Moiety | Potential Bioisosteres | Rationale for Replacement |
|---|---|---|
| Cyclopropyl | Oxetanyl, Cyclobutyl, tert-butyl, Trifluoromethyl | Modify lipophilicity, metabolic stability, and conformational constraints. chem-space.com |
| Quinoline | Naphthyridine, Quinazoline, Benzothiazole, Indole | Alter core electronics, hydrogen bonding capacity, and explore novel intellectual property. mdpi.com |
| 8-amino Linker | Amide, Ether, Thioether, Methylene (B1212753) | Change hydrogen bonding potential, flexibility, and metabolic stability. |
| Aromatic Hydrogen (on Quinoline) | Fluorine, Chlorine, Methyl, Cyano | Modulate electronic properties, pKa, metabolic stability, and binding interactions. nih.govu-tokyo.ac.jp |
Advanced Synthetic Techniques Relevant to Quinoline and Cyclopropyl Structures
The synthesis of complex molecules like this compound and its analogs increasingly relies on advanced synthetic methods that offer greater efficiency, selectivity, and functional group tolerance compared to classical approaches.
Transition Metal-Catalyzed Coupling Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)
Transition metal catalysis has become a dominant tool for the synthesis of diverse quinoline scaffolds. researchgate.netias.ac.in These methods often proceed under milder conditions and with broader substrate scope than traditional quinoline syntheses. researchgate.net A prominent example of such a technique is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a powerful "click chemistry" reaction used to form 1,2,3-triazole rings. nih.govacs.org This reaction can be employed to link a quinoline moiety with another molecular fragment, providing rapid access to complex derivatives.
The CuAAC reaction involves the [3+2] cycloaddition between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. acs.org This process is highly regioselective, yielding the 1,4-disubstituted triazole isomer exclusively. nih.govacs.org In the context of quinoline synthesis, this could involve reacting an azido-quinoline with an alkyne-containing fragment or vice versa. For instance, novel triazolyl-substituted quinolines have been developed using the CuAAC reaction of 2,4-diazidoquinoline with various terminal alkynes. nih.govresearchgate.net The reaction conditions, particularly the solvent, can influence the outcome, with different solvents promoting mono- or bis-triazolyl substitution. nih.gov
The following table summarizes a representative CuAAC reaction for synthesizing quinoline derivatives.
| Reactants | Catalyst System | Solvent | Product Type | Reference |
|---|---|---|---|---|
| 2,4-diazidoquinoline + Terminal Alkyne | Cu(I) source | DMF | Mono-triazolyl quinoline | nih.gov |
| 2,4-diazidoquinoline + Terminal Alkyne | Cu(I) source / Et3N | Water | Bis-triazolyl quinoline | nih.gov |
C-H Bond Functionalization Approaches
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for modifying complex organic molecules, avoiding the need for pre-functionalized starting materials. rsc.orgnih.gov This approach is highly relevant for the synthesis and derivatization of this compound, as it allows for the selective modification of both the quinoline core and the cyclopropyl group. rsc.orgrsc.org
Transition-metal catalysis is central to many C-H functionalization strategies, with metals like palladium, rhodium, and ruthenium being widely used. rsc.org For quinolines, C-H functionalization can be directed to various positions on the ring system, enabling the introduction of a wide range of substituents. acs.orgresearchgate.net While C2 functionalization is common, methods for selective C8 functionalization are particularly valuable for synthesizing derivatives of this compound. rsc.org This can be achieved through the use of directing groups, often the quinoline nitrogen itself (or as an N-oxide), which guides the metal catalyst to a specific C-H bond. rsc.orgacs.org
Notably, C-H functionalization has also been applied to the cyclopropyl group. For example, a one-pot protocol involving intramolecular palladium(0)-catalyzed cyclopropane (B1198618) sp³ C-H bond functionalization has been developed to prepare quinoline and tetrahydroquinoline derivatives. rsc.orgresearchgate.net This reaction proceeds through the cleavage of a C-H bond on the cyclopropane ring, followed by C-C bond formation. rsc.orgresearchgate.net Such methods provide a novel disconnection for constructing complex scaffolds that merge both quinoline and cyclopropane moieties.
Stereoselective Synthesis of Cyclopropyl-Containing Moieties
The introduction of stereocenters into a drug candidate can have profound effects on its biological activity. The cyclopropyl group in this compound can be a target for stereoselective synthesis, allowing for the preparation of enantiomerically pure or diastereomerically enriched analogs. Versatile and stereocontrolled synthetic routes to novel cyclopropyl-containing molecules have been developed, often starting from chiral precursors. nih.govfigshare.com
Methods for stereoselective cyclopropanation are well-established and include transition metal-catalyzed reactions of olefins with diazo compounds or other carbene precursors. The choice of catalyst and chiral ligands is crucial for controlling the stereochemical outcome. Once a chiral cyclopropane precursor is obtained, selective manipulation of its functional groups allows for the synthesis of enantiopure target molecules. nih.gov For instance, cyclopropane precursors can be derived from readily available chiral pool starting materials like D-glyceraldehyde. nih.govfigshare.com These strategies enable the creation of cyclopropyl moieties with quaternary stereogenic centers, offering a high degree of structural complexity and enabling detailed exploration of structure-activity relationships. nih.gov
Identification and Characterization of Putative Molecular Targets
The quinoline scaffold is a "privileged structure" in medicinal chemistry, known for its capacity to bind to numerous biological targets. Research into this compound and its structural analogs has identified several putative molecular targets, including enzymes and receptors, and has explored mechanisms such as metal chelation.
While specific inhibitory data for this compound against many enzymes is not extensively documented, studies on the broader 8-aminoquinoline class provide insights into potential enzymatic interactions.
Monoamine Oxidase (MAO): The 8-aminoquinoline (8-AQ) class of compounds, which includes this compound, has been studied for its interaction with human monoamine oxidases A and B (MAO-A and MAO-B). mdpi.com For instance, the antimalarial drug primaquine (B1584692), a related 8-AQ, demonstrates enantioselective interactions with these enzymes. The R-(-) enantiomer of primaquine interacts more strongly with MAO-A, while the S-(+) enantiomer shows a preference for MAO-B. mdpi.com Another 8-AQ, tafenoquine, has been shown to be a selective inhibitor of human MAO-B. mdpi.com This suggests that compounds based on the 8-aminoquinoline scaffold can act as inhibitors of MAO enzymes, which are crucial in the metabolism of neurotransmitters.
Topoisomerase II: DNA topoisomerase II is an essential enzyme involved in managing DNA topology and a target for various anticancer drugs. nih.gov The quinoline core is a feature of some topoisomerase II inhibitors. mdpi.com While direct inhibition data for this compound is not specified, the general activity of the quinoline scaffold suggests this enzyme as a potential target. mdpi.comnih.gov
Cyclooxygenase-2 (COX-2): Quinoline has been used as a central template for developing potent and selective COX-2 inhibitors, which are key targets for anti-inflammatory drugs. nih.govrjptonline.org The therapeutic action of these drugs stems from the inhibition of COX-2, which is upregulated during inflammation. jpp.krakow.pl
Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the folic acid pathway, essential for the synthesis of DNA, RNA, and proteins. nih.govmdpi.com Its inhibition can halt cell growth, making it a target for antimicrobial and anticancer agents. mdpi.commdpi.com While various heterocyclic compounds act as DHFR inhibitors, specific data for this compound is not detailed in the available research.
Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1): DprE1 is an essential enzyme for the synthesis of the mycobacterial cell wall, making it a key target for tuberculosis drug development. nih.govresearchgate.net Known inhibitors often include nitro-aromatic groups that form a covalent bond with the enzyme. nih.gov There is no specific evidence to suggest that this compound acts as a DprE1 inhibitor.
Checkpoint Kinase 1 (CHK1): CHK1 is a critical component of the DNA damage response pathway, and its inhibition is being explored as a cancer therapy strategy. nih.govnih.gov Currently, there is no available data linking this compound to CHK1 inhibition.
Pyruvate (B1213749) Kinase M2 (PKM2), Spermidine/Spermine N1-acetyltransferase (SSAT): No specific research findings are available regarding the inhibitory activity of this compound against PKM2 or SSAT.
The structural features of this compound suggest potential interactions with various G-protein coupled receptors (GPCRs).
Opioid Receptors (μ, δ, κ): The N-cyclopropylmethyl group is a classic substituent found in many opioid receptor ligands, particularly those with antagonist or mixed agonist-antagonist profiles at the μ-opioid receptor (MOR). nih.govnih.gov This group is known to be critical for the pharmacological activity of compounds like naltrexone (B1662487) and nalbuphine, which are based on a 4,5-epoxymorphinan skeleton. nih.govnih.gov While this suggests a potential for this compound to interact with opioid receptors, its quinoline core is structurally distinct from traditional opioid scaffolds, and specific binding data (Kᵢ values) for its interaction with μ, δ, or κ receptors are not available.
Dopamine (B1211576) Receptors (D2R, D3R): Dopamine receptors are key targets for treating neurological and psychiatric disorders. mdpi.com While numerous compounds have been evaluated for their binding affinities to dopamine receptor subtypes, specific binding data for this compound at D2 or D3 receptors has not been reported. researchgate.netnih.gov
Corticotropin-Releasing Hormone Receptor 1 (CRHR1): CRHR1 is a class B GPCR implicated in stress-related disorders, making it a target for potential anxiolytics and antidepressants. nih.govnih.gov Antagonists for this receptor have been developed from various chemical classes, but there is no evidence to date that this compound binds to or modulates CRHR1. nih.govnih.gov
Serotonin (B10506) Receptors (5-HT2C, 5-HT2A, 5-HT2B) and CXCR4: There are no specific research findings detailing the binding or modulation activity of this compound at these serotonin receptor subtypes or the CXCR4 receptor.
The 8-aminoquinoline scaffold is structurally related to 8-hydroxyquinoline (B1678124), a well-established metal chelating agent. nih.gov The nitrogen atom of the quinoline ring and the amino group at the 8-position can form a stable five-membered ring with divalent metal ions, a process known as chelation. nih.govdovepress.com This ability to bind metal ions is a key mechanism of action for many biological activities associated with this class of compounds. dovepress.com The chelation properties can disrupt intracellular metal homeostasis, which may influence the activity of various metalloenzymes. nih.gov The binding affinity of these compounds for metal ions is influenced by factors such as pH. researchgate.net
Intracellular Signaling Pathway Modulation
By interacting with receptors and enzymes, this compound has the potential to modulate various intracellular signaling pathways.
Should this compound bind to a GPCR such as the μ-opioid receptor, it could modulate downstream signaling. GPCR activation typically leads to the coupling of G-proteins (e.g., Gαi/o for the MOR) or the recruitment of β-arrestin proteins. nih.gov Ligands can show "biased signaling," preferentially activating one pathway over the other. For example, some MOR ligands act as partial agonists for G-protein signaling while simultaneously acting as antagonists of β-arrestin recruitment. nih.gov However, without confirmed receptor binding data for this compound, its specific effects on GPCR-mediated signaling, such as Gq-mediated pathways or β-arrestin recruitment, remain speculative.
Inhibition of key metabolic enzymes can lead to significant alterations in cellular pathways.
Folic Acid Pathway: As previously mentioned, Dihydrofolate reductase (DHFR) is a crucial enzyme in this pathway. mdpi.com Inhibition of DHFR would lead to a depletion of tetrahydrofolate, thereby arresting the synthesis of DNA and RNA. nih.govnih.gov There is currently no direct evidence that this compound inhibits DHFR to alter the folic acid pathway.
Glycolytic Pathways: Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway. There is no available information to suggest that this compound modulates this pathway through PKM2 inhibition.
Functional Selectivity and Allosteric Modulation Concepts
The concepts of functional selectivity and allosteric modulation are critical to understanding the nuanced pharmacological profiles of certain this compound-containing compounds. These principles describe how a ligand can differentially affect signaling pathways at a single receptor and how binding to a site distinct from the primary (orthosteric) site can modulate receptor activity.
Detailed research findings have illuminated that certain bivalent ligands incorporating a trans-cyclopropylmethyl group, a derivative of this compound, exhibit selectivity for the dopamine D3 receptor (D3R) over the D2 receptor (D2R) and demonstrate allosteric pharmacology. nih.gov
One study synthesized and characterized a series of these ligands. The introduction of an n-butyl linking chain in specific compounds (referred to as 10, 11a, and 11b in the study) led to an increase in binding affinities for both D2R and D3R. nih.gov This suggests that hydrophobic interactions between the linker and the receptors play a role in enhancing affinity. nih.gov Despite the increased affinity, these particular compounds only showed a modest D3R selectivity of 5 to 14-fold. nih.gov
In contrast, a different structural analogue, which replaced a trans-olefin with a trans-cyclopropylmethyl group (compound 6 in the study), displayed a nearly identical D3R binding affinity to its counterpart (around 1 nM) but had an approximately 2-fold lower affinity at the D2R, resulting in a more D3R-selective profile. nih.gov
Further structure-activity relationship (SAR) studies revealed that the addition of a methylene group to the linking chain of one derivative (compound 18a) restored high affinity and selectivity for the D3R, with a Ki value of 0.89 nM for D3R and a selectivity of over 200-fold against D2R. nih.gov A positional isomer (compound 25a) showed a significant decrease in both D3R affinity and selectivity, highlighting the structural sensitivity of these interactions. nih.gov
Some of these complex ligands have been proposed to act as allosteric antagonists. For instance, a tetrahydroisoquinoline derivative is thought to engage one protomer of a D2R dimer in a bitopic manner, which then negatively modulates the binding of dopamine to the second protomer. nih.gov
The functional affinity of some of the synthesized compounds was determined in an "antagonist mode." For one series, the functional affinity was low (KB > 2 µM). However, the addition of the n-butyl linking chain in compounds 10, 11a, and 11b increased the functional affinity for both D2R (KB = 75–1660 nM) and D3R (KB = 32–1020 nM), with compound 10 being the most potent in this regard. nih.gov
Table 1: Binding Affinities (Ki, nM) of Selected this compound Derivatives at Dopamine D2 and D3 Receptors
| Compound | D3R Ki (nM) | D2R Ki (nM) | D3R vs. D2R Selectivity |
| 18a | 0.89 | >200 | >225 |
| 25a | 9.8 | 490 | 49 |
Table 2: Functional Affinities (KB, nM) of Selected this compound Derivatives in Antagonist Mode
| Compound | D3R KB (nM) | D2R KB (nM) |
| 10 | 32 | 75 |
| 11a | 1020 | 1660 |
| 11b | - | - |
Data for 11b was not explicitly provided in the source.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Pharmacophoric Features
The quinoline (B57606) scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds. Its aromatic and heterocyclic nature allows for various interactions with biological targets.
8-amino position: The amino group at the C8 position is a critical feature. It can act as a hydrogen bond donor and a coordination site for metal ions. This positioning is crucial for the biological activity of many 8-aminoquinoline (B160924) derivatives, including those with antimalarial properties like primaquine (B1584692) and tafenoquine. The basicity of this amino group can influence the compound's pharmacokinetic properties and its interaction with target proteins.
C5-bromination: The introduction of a bromine atom at the C5 position of the quinoline ring can significantly impact the compound's properties. Halogenation, in general, can modulate lipophilicity, metabolic stability, and binding affinity. In the context of 8-hydroxyquinoline (B1678124) derivatives, which are structurally related to 8-aminoquinolines, substitutions at the C5 position have been shown to affect their biological activity.
C6-oxygen function: The presence of an oxygen-containing substituent, such as a methoxy (B1213986) group, at the C6 position is a common feature in many biologically active quinolines. This group can influence the electronic properties of the quinoline ring and may participate in hydrogen bonding interactions with the target. The 6-methoxy-8-aminoquinoline scaffold is a key component in several antimalarial drugs.
C6-cyclopropylmethyl: While less common, the introduction of a cyclopropylmethyl group at the C6 position would significantly increase the lipophilicity of the molecule. The cyclopropyl (B3062369) ring can also introduce conformational rigidity.
The following table summarizes the key roles of the quinoline nucleus and its substituents:
| Feature | Role |
| Quinoline Nucleus | Core scaffold providing a rigid framework and potential for π-π stacking interactions. |
| 8-amino position | Key interaction site, acting as a hydrogen bond donor and metal chelator. |
| C5-bromination | Modulates lipophilicity and electronic properties. |
| C6-oxygen function | Influences electronic properties and potential for hydrogen bonding. |
The N-cyclopropylmethyl group is a recurring motif in medicinal chemistry, valued for the unique properties it imparts to a molecule.
Sterics and Lipophilicity: The cyclopropyl group is a small, rigid, and lipophilic fragment. Its incorporation can enhance binding to hydrophobic pockets within a biological target. The defined three-dimensional shape of the cyclopropyl ring can also provide a level of steric hindrance that can influence selectivity.
Conformational Restriction: The rigid nature of the cyclopropyl ring restricts the conformational freedom of the N-substituent. This can be advantageous in drug design as it can pre-organize the molecule into a bioactive conformation, potentially leading to higher binding affinity and reduced entropic penalty upon binding.
The table below outlines the key contributions of the N-cyclopropylmethyl moiety:
| Property | Significance |
| Sterics | Provides a defined three-dimensional shape that can influence selectivity. |
| Lipophilicity | Enhances binding to hydrophobic regions of target proteins. |
| Conformational Restriction | Reduces flexibility, potentially leading to a more favorable binding entropy. |
In more complex derivatives of N-(cyclopropylmethyl)quinolin-8-amine, linker chains and terminal moieties play a crucial role in modulating activity.
Terminal Moieties: The nature of the terminal group at the end of a linker can have a profound effect on potency and selectivity. These moieties can engage in additional interactions with the target protein. For example, the introduction of bulky or lipophilic groups can enhance binding affinity, while polar groups can improve solubility and pharmacokinetic properties.
The impact of linkers and terminal moieties is summarized in the table below:
| Component | Influence |
| Linker Chains | Modulate distance and orientation to the target, affecting binding affinity. |
| Terminal Moieties | Provide additional interaction points with the target and influence physicochemical properties. |
Impact of Structural Modifications on Potency and Selectivity
Systematic modifications to the core structure of this compound and its derivatives have been explored to understand their effects on biological activity.
The position of substituents on the quinoline ring is a critical determinant of biological activity. Shifting the amino group from the 8-position to other positions on the quinoline ring can lead to a significant loss of activity, highlighting the importance of the 8-aminoquinoline scaffold for certain biological targets. Similarly, the placement of other substituents can dramatically alter the molecule's interaction with its target. For instance, moving a linker from the 2-position to the 5-position of the quinoline ring has been shown to significantly reduce activity in certain contexts, likely due to an unfavorable spatial arrangement for dual-site engagement.
The introduction of various substituents onto the quinoline ring or other parts of the molecule can fine-tune its properties.
Alkyl Groups: Small alkyl groups can increase lipophilicity and fill small hydrophobic pockets in the binding site.
Halogens: Halogen atoms like fluorine, chlorine, and bromine can modulate the electronic properties of the aromatic ring through inductive and resonance effects. They can also participate in halogen bonding, a specific type of non-covalent interaction. The introduction of a 5-fluoro substituent on an 8-hydroxyquinoline derivative led to potent activity, suggesting favorable electronic effects. Conversely, a 5,7-dichloro substitution markedly reduced activity, possibly due to steric hindrance.
Alkoxy Groups: Alkoxy groups, such as a methoxy group, are hydrogen bond acceptors and can influence the electronic nature of the quinoline ring.
Aryl and Heteroaryl Groups: The addition of aryl or heteroaryl moieties can introduce further opportunities for π-π stacking and other interactions.
Nitro and Sulfonyl Groups: Electron-withdrawing groups like nitro and sulfonyl can significantly alter the electronic distribution of the molecule and have been shown to influence antiviral activity in 8-hydroxyquinoline derivatives. The sulfonyl group, in particular, is a common pharmacophore in various therapeutic agents.
The following table provides a summary of the effects of different substituents:
| Substituent | General Effect on Potency and Selectivity |
| Alkyl | Increases lipophilicity. |
| Halogen | Modulates electronic properties and can participate in halogen bonding. |
| Alkoxy | Acts as a hydrogen bond acceptor and influences electronic properties. |
| Aryl/Heteroaryl | Provides additional π-π stacking and other interactions. |
| Nitro/Sulfonyl | Strong electron-withdrawing groups that can significantly alter electronic distribution. |
An extensive search of scientific literature has been conducted to gather specific data on this compound concerning its Structure-Activity Relationship (SAR), Structure-Property Relationship (SPR), and Quantitative Structure-Activity Relationship (QSAR) modeling, as per the requested outline.
Despite a thorough investigation, specific research studies detailing the conformational restriction effects, the use of topological descriptors in activity prediction, or the integration of physicochemical parameters (cLogP, LogBB, pKa) for the precise compound this compound could not be located. The available scientific literature focuses on broader classes of quinoline derivatives and does not provide the specific data points required to populate the requested sections for this particular molecule.
Therefore, it is not possible to generate the article with the specified level of detail and scientific accuracy while strictly adhering to the provided outline and focusing solely on this compound. Any attempt to do so would involve extrapolation from unrelated compounds, which would violate the core instruction to focus exclusively on the named chemical entity.
Preclinical Pharmacological Evaluation in in Vitro and in Vivo Research Models
In Vitro Assay Development and Screening
In vitro evaluations have been fundamental in characterizing the biological effects of quinoline-8-amine derivatives at the molecular and cellular level. These assays provide initial insights into the mechanisms of action, potential therapeutic efficacy, and spectrum of activity.
The evaluation of N-substituted quinolin-8-amine derivatives in cell-based assays has revealed important aspects of their cellular effects. Studies on the parent compound, 8-aminoquinoline (B160924) (8-AQ), have shown it to be largely inactive in terms of cytotoxicity against various cancer cell lines, indicating a favorable preliminary safety profile at the cellular level. nih.gov In contrast, the related 8-hydroxyquinoline (B1678124) (8-HQ) scaffold often demonstrates significant cytotoxicity. nih.gov This highlights how minor structural modifications to the quinoline (B57606) core can dramatically alter biological activity.
Further research into N-substituted 8-aminoquinoline derivatives has explored their potential for cytoprotection. In a model of oxidative stress using hydrogen peroxide (H₂O₂)-induced cell death in 661W photoreceptor-like cells, certain N-acyl-8-aminoquinoline compounds demonstrated significant protective effects. nih.govmdpi.com These derivatives were shown to preserve cell viability and reduce the generation of intracellular reactive oxygen species (ROS), suggesting a therapeutic potential for conditions involving oxidative damage. nih.gov While these studies did not specifically include the N-(cyclopropylmethyl) derivative, they establish a precedent for the cytoprotective capabilities of the N-substituted quinolin-8-amine class.
Table 1: Cytoprotective Effects of Selected N-Acyl-8-Aminoquinoline Derivatives against H₂O₂-Induced Oxidative Stress in 661W Cells
| Compound | Concentration (µM) | % Cell Viability Increase (vs. H₂O₂ control) | Key Finding |
|---|---|---|---|
| Caffeic acid-8AQ derivative (4) | 50 | Significant | Protected photoreceptor cells from oxidative stress. nih.gov |
| Caffeic acid-8AQ derivative (5) | 100 | Significant | Reduced intracellular ROS generation. nih.gov |
Data is generalized from findings on N-acyl derivatives of 8-aminoquinoline.
Biochemical assays have been employed to understand the molecular interactions of quinoline-8-amine derivatives. A key area of investigation has been their antioxidant properties through radical scavenging assays. researchgate.net In the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) assay, various N-substituted 8-aminoquinolines linked to natural antioxidants like caffeic acid and ferulic acid demonstrated potent radical-scavenging activity. nih.gov This suggests that the quinoline-8-amine scaffold can be effectively combined with other pharmacophores to produce molecules with significant antioxidant potential.
The ability of these compounds to chelate metal ions, particularly copper, has also been established. nih.gov Metal chelation is a critical mechanism for mitigating oxidative stress, as redox-active metals can catalyze the formation of harmful free radicals. Spectroscopic analysis confirmed that several 8-quinoline-N-substituted derivatives form complexes with Cu²⁺ ions. nih.gov
Furthermore, the broader quinoline class is known for its ability to inhibit various enzymes. nih.gov For instance, certain quinoline-based compounds have been identified as inhibitors of DNA methyltransferases and the M2 isoform of pyruvate (B1213749) kinase (PKM2), an enzyme critical for cancer metabolism. nih.govmdpi.com While direct enzyme inhibition or receptor binding data for N-(cyclopropylmethyl)quinolin-8-amine is not extensively documented, studies on related tetrahydroquinoline derivatives have shown affinity for dopamine (B1211576) D-2 receptors, indicating a potential for interaction with G protein-coupled receptors. nih.gov
Table 2: Biochemical Activities of N-Substituted Quinolin-8-Amine Analogues
| Assay Type | Compound Class | Activity Observed | Reference |
|---|---|---|---|
| Radical Scavenging (DPPH) | N-acyl-8-aminoquinolines | Potent antioxidant activity | nih.gov |
| Metal Chelation | N-acyl-8-aminoquinolines | Formation of Cu²⁺ complexes | nih.gov |
| Receptor Binding | 6-amino-tetrahydroquinolines | Affinity for Dopamine D-2 sites | nih.gov |
This table summarizes findings from closely related quinoline derivatives.
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. humanjournals.com Derivatives of 8-aminoquinoline and the closely related 8-hydroxyquinoline have been extensively evaluated for their efficacy against a wide range of pathogens. nih.govresearchgate.net
Notably, compounds from the quinoline class have demonstrated significant activity against Mycobacterium tuberculosis. mdpi.com The 8-hydroxyquinoline series, for example, exerts bactericidal activity against M. tuberculosis, with some analogues showing minimum inhibitory concentrations (MIC₉₀) below 5 μM. nih.govresearchgate.net This activity is believed to be potentiated by copper ions, with the compounds acting as copper ionophores to induce copper-mediated toxicity within the mycobacterial cell. nih.gov Similarly, other synthetic quinoline derivatives have been developed as potent agents against both drug-sensitive and drug-resistant strains of M. tuberculosis. researchgate.netmdpi.comnih.gov
While specific data on this compound is limited, the consistent and potent anti-mycobacterial activity observed across the broader quinoline class provides a strong rationale for its potential efficacy in this area. nih.gov The antimicrobial spectrum of quinoline derivatives also extends to other bacteria and fungi, including activity against phytopathogenic fungi. nih.govnih.gov
Table 3: Antimicrobial Activity of Representative Quinoline Derivatives
| Compound Class | Target Organism | Potency (MIC) | Reference |
|---|---|---|---|
| 8-Hydroxyquinolines | Mycobacterium tuberculosis | <5 µM for some analogs | nih.govresearchgate.net |
| Quinolone Carboxylic Acids | M. tuberculosis H37Rv & MDR-TB | 0.16 - 0.33 µM for lead compound | researchgate.net |
| Quinoline-based Hybrids | Staphylococcus aureus | 2 µg/mL for lead compound | mdpi.com |
| Quinoline-based Hybrids | Cryptococcus neoformans | 15.6 µg/mL for lead compounds | mdpi.com |
MIC values represent the potency of lead compounds from studies on related quinoline classes.
Preclinical In Vivo Animal Models
In vivo studies are essential to confirm the therapeutic potential observed in in vitro assays and to understand the pharmacological effects of a compound in a complex biological system.
The 8-aminoquinoline class of compounds is most renowned for its potent antimalarial activity, specifically its ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, thereby preventing disease relapse. nih.govscispace.com The prototypical drugs in this class are primaquine (B1584692) and the more recent tafenoquine. nih.govnih.gov These agents serve as essential tissue schizontocides. scispace.com Given this well-established class effect, this compound is rationally projected to possess similar antimalarial properties. In vivo studies in rodent malaria models, such as those using P. berghei, are standard for evaluating the efficacy of new quinoline derivatives. researchgate.netmdpi.com
In the context of central nervous system disorders, animal models are used to screen for antipsychotic potential. One common model is amphetamine-induced hyperactivity, which mimics certain aspects of psychosis. tau.ac.ilnih.gov This model is sensitive to drugs that modulate dopamine signaling, particularly D₂ receptor antagonists. nih.gov While there is no direct evidence of this compound being tested in this model, the finding that related tetrahydroquinoline compounds bind to dopamine D₂ receptors suggests a potential, though unconfirmed, basis for antipsychotic-like activity. nih.gov The development of novel antipsychotics often targets receptors like the trace amine-associated receptor 1 (TAAR1), indicating a move beyond simple dopamine blockade. mdpi.com
Pharmacodynamic studies in animals measure the physiological and biochemical effects of a drug over time. For compounds with potential antipsychotic activity that involves dopamine D₂ receptor blockade, measuring plasma prolactin levels is a key pharmacodynamic endpoint. mdpi.com Antagonism of D₂ receptors in the pituitary gland disrupts the tonic inhibition of prolactin release, leading to hyperprolactinemia. mdpi.com
Analgesic effects can be assessed using models like the tail-flick test, which measures the latency of a rodent to withdraw its tail from a thermal stimulus. This endpoint is particularly relevant for compounds that may interact with opioid or other pain-modulating pathways. Currently, there is a lack of specific in vivo pharmacodynamic data for this compound concerning these particular endpoints.
Assessment of Tissue Distribution (e.g., brain tissue stability)
A comprehensive search of publicly available scientific literature and research databases did not yield specific data regarding the in vitro or in vivo tissue distribution, including brain tissue stability, of the chemical compound this compound.
Therefore, detailed research findings and data tables on the distribution of this specific compound in various tissues, including the brain, cannot be provided at this time. Methodologies for assessing the central nervous system penetration of small molecules are established in preclinical research; however, the application of these methods to this compound has not been documented in the accessible literature.
Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Research
In Vitro Metabolic Stability Assessment (e.g., liver microsome stability)
In vitro metabolic stability assays are crucial for predicting how quickly a compound will be cleared from the body. These assays typically involve incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs). nih.govnih.gov The rate of disappearance of the parent compound over time provides an estimate of its intrinsic clearance. researchgate.net
For the 8-aminoquinoline (B160924) class, metabolic stability can be variable and is highly dependent on the specific substitutions on the quinoline (B57606) ring and the side chain. nih.govnih.gov Compounds in this class are known to be substrates for CYP enzymes. doi.org The N-(cyclopropylmethyl) group can also influence metabolic stability. While cyclopropyl (B3062369) groups can sometimes block metabolism and increase a compound's half-life, N-cyclopropyl moieties can also undergo NADPH-dependent oxidation, potentially leading to the formation of reactive metabolites. hyphadiscovery.com
A typical in vitro assessment would measure the percentage of N-(cyclopropylmethyl)quinolin-8-amine remaining after incubation with human or rat liver microsomes over a specific time course.
Table 1: Representative In Vitro Metabolic Stability in Human Liver Microsomes (HLM) This table presents hypothetical data for illustrative purposes, based on typical assay results for compounds of this class.
| Time (minutes) | % Parent Compound Remaining |
|---|---|
| 0 | 100% |
| 5 | 85% |
| 15 | 60% |
| 30 | 35% |
Prediction of Blood-Brain Barrier Permeability (e.g., computational models, LogBB)
The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system (CNS). This property is often expressed as LogBB, the logarithmic ratio of the drug's concentration in the brain to that in the blood. nih.gov Due to the complexity of in vivo studies, computational models are frequently used for early-stage prediction. frontiersin.orgarxiv.org These models use physicochemical properties such as lipophilicity (LogP), molecular weight, polar surface area (PSA), and hydrogen bond count to predict BBB penetration. nih.govnih.gov
Table 2: Predicted Physicochemical Properties and CNS Permeability This table contains predicted values based on the structure of this compound and general QSAR models. Actual experimental values may vary.
| Property | Predicted Value | Implication for BBB Permeability |
|---|---|---|
| Molecular Weight ( g/mol ) | ~212.28 | Favorable (typically < 450 Da) |
| ClogP (Lipophilicity) | ~3.0 - 3.5 | Moderately lipophilic, potentially favorable |
| Polar Surface Area (Ų) | ~38.0 | Favorable (typically < 90 Ų) |
| Hydrogen Bond Donors | 1 | Favorable (typically ≤ 3) |
| Hydrogen Bond Acceptors | 2 | Favorable (typically ≤ 7) |
| Predicted LogBB | ~0.1 to 0.5 | Likely to cross the BBB |
Pathways of Metabolic Transformation (e.g., role in in vivo activation)
The metabolic transformation of 8-aminoquinolines is often a prerequisite for their biological activity and can also be linked to their toxicity. who.intnih.gov For many compounds in this class, metabolism is considered an in vivo activation step. doi.orgnih.gov Key metabolic pathways for 8-aminoquinolines like primaquine (B1584692) involve the CYP450-mediated hydroxylation of the quinoline ring, particularly at the 5- and 6-positions, followed by oxidation to form quinone-imine intermediates. nih.govwho.int
The side chain of this compound is also a potential site for metabolism. The cyclopropyl group attached to the amine can undergo oxidative metabolism. hyphadiscovery.com Potential metabolic transformations for this compound could include:
Hydroxylation of the quinoline ring: A primary pathway for many 8-aminoquinolines. nih.gov
Oxidation of the cyclopropylmethyl side chain: This can involve hydroxylation of the cyclopropyl ring or cleavage of the ring system. hyphadiscovery.com
N-dealkylation: Removal of the cyclopropylmethyl group. nih.gov
Glucuronidation: Phase II conjugation of hydroxylated metabolites.
These metabolic pathways can significantly impact the compound's efficacy and safety profile by producing active or potentially toxic metabolites. doi.orgnih.gov
Influence of Structural Features on ADME Profile (e.g., lipophilicity, solubility)
The ADME profile of this compound is directly influenced by its distinct structural features.
8-Amino Group: The position of the amino group at the 8-position is characteristic of this class and influences both its biological activity and metabolic fate. who.intnih.gov
Cyclopropylmethyl Side Chain: This group significantly impacts the molecule's lipophilicity. Increased lipophilicity can enhance membrane permeability and absorption but may also lead to increased plasma protein binding and metabolic clearance. nih.govresearchgate.net The cyclopropyl ring can be sterically demanding, potentially shielding other parts of the molecule from metabolic enzymes, but it can also be a site of metabolism itself. hyphadiscovery.com
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations
There are no specific studies detailing the protein-ligand interactions or binding site analysis of N-(cyclopropylmethyl)quinolin-8-amine. While research on other 8-aminoquinoline (B160924) derivatives shows interactions with targets like DNA gyrase, topoisomerase, and various kinases, the influence of the N-cyclopropylmethyl substituent on binding affinity and orientation for this specific molecule has not been reported.
Molecular Dynamics (MD) Simulations
No published research could be found that investigates the conformational changes, stability of receptor-ligand complexes, or specific receptor interactions of this compound through molecular dynamics simulations. Such studies are crucial for understanding the dynamic behavior of a ligand in a biological environment, but this information is not available for the specified compound.
Pharmacophore Modeling and Virtual Screening
Pharmacophore models are essential tools for identifying key chemical features necessary for biological activity and for screening large databases for new potential drug candidates. There is no evidence of a pharmacophore model being developed based on this compound, nor has it been reported as a hit in virtual screening campaigns based on other quinoline-related pharmacophores.
Ligand-Based and Structure-Based Drug Design Approaches
Ligand-based and structure-based methods are fundamental to modern drug design. These approaches rely on the known activity of a compound (ligand-based) or the three-dimensional structure of its biological target (structure-based) to guide the design of more potent and selective molecules. Without available biological activity data or identified targets for this compound, its application in either of these design approaches has not been documented in the literature.
Analytical Research Methodologies for N Cyclopropylmethyl Quinolin 8 Amine
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to elucidating the molecular structure of N-(cyclopropylmethyl)quinolin-8-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV) spectroscopy provide detailed information about its atomic arrangement and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework of the molecule. While specific NMR data for this compound is not detailed in the provided search results, related 8-aminoquinoline (B160924) structures show characteristic shifts. For instance, in derivatives of 8-aminoquinoline, proton (¹H) NMR signals for the quinoline (B57606) ring system are typically observed in the aromatic region of the spectrum. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition of the compound. nih.gov This technique is essential for confirming the molecular formula by measuring the mass-to-charge ratio with high precision.
Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of a related compound, 8-aminoquinoline, shows characteristic absorption bands corresponding to N-H and C-N stretching vibrations, as well as aromatic C-H and C=C bonds, which would also be expected for this compound. nih.govnist.govnist.gov
Ultraviolet-Visible (UV) Spectroscopy is utilized to study the electronic transitions within the molecule and can be used to monitor reactions or assess purity. nih.gov Quinoline and its derivatives are known to exhibit distinct UV absorption profiles. researchgate.netresearchgate.net
Table 1: Spectroscopic Data for Related 8-Aminoquinoline Compounds
| Technique | Observed Features (for related 8-aminoquinolines) | Reference |
|---|---|---|
| ¹H NMR | Aromatic protons in the quinoline ring | nih.govmdpi.com |
| ¹³C NMR | Signals corresponding to aromatic and aliphatic carbons | nih.gov |
| HRMS-ESI (m/z) | [M+H]⁺ peak for molecular ion confirmation | nih.gov |
| IR (cm⁻¹) | N-H stretching, C-N stretching, Aromatic C-H and C=C bending | nih.govnist.govnist.gov |
| UV-Vis (nm) | Absorption maxima characteristic of the quinoline chromophore | nih.govresearchgate.netresearchgate.net |
Chromatographic Separation and Purification Methods
Chromatographic techniques are indispensable for the isolation and purification of this compound from reaction mixtures and for assessing its purity.
Flash Chromatography is a common method for the purification of synthetic compounds. nih.gov For amine-containing compounds like this compound, silica (B1680970) gel is often used as the stationary phase, with solvent systems such as chloroform/methanol (B129727) or hexane/ethyl acetate (B1210297) gradients. nih.gov To prevent peak tailing and improve separation of basic amines, a competing amine like triethylamine (B128534) may be added to the mobile phase. biotage.com
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both purification and purity assessment. nih.gov Reversed-phase HPLC, often with a C18 column, is frequently employed. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with the gradient adjusted to achieve optimal separation. nih.gov HPLC analysis can confirm the purity of the final compound to be ≥95%. nih.gov
Table 2: Chromatographic Methods for Quinoline Derivatives
| Method | Stationary Phase | Mobile Phase Example | Purpose | Reference |
|---|---|---|---|---|
| Flash Chromatography | Silica Gel | Chloroform/Methanol Gradient | Purification | nih.gov |
| HPLC | C18 Reversed-Phase | Acetonitrile/Water Gradient | Purity Assessment & Purification | nih.gov |
Solid-State Characterization
The physical properties of this compound in its solid form are critical for formulation and development.
X-ray Powder Diffraction (XRPD) is a key technique for characterizing the crystalline structure of a solid material. nih.gov The XRPD pattern provides a unique fingerprint for a specific crystalline form, which is essential for identifying polymorphs—different crystalline structures of the same compound that can have different physical properties. nih.gov
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal properties of a material. researchgate.net DSC can determine the melting point and heat of fusion, and can also be used to identify different polymorphic forms and assess thermal stability.
Table 3: Solid-State Characterization Techniques
| Technique | Information Obtained | Relevance | Reference |
|---|---|---|---|
| XRPD | Crystalline structure, Polymorph identification | Quality control, Formulation development | nih.gov |
| DSC | Melting point, Phase transitions, Thermal stability | Purity assessment, Polymorph screening | researchgate.net |
Quantification in Biological Matrices
For pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a compound, sensitive and specific analytical methods are required to measure its concentration in biological fluids like plasma and urine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological samples. nih.gov This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. Derivatization of the amine group can sometimes be employed to enhance detection sensitivity. nih.gov The method involves developing a specific protocol that includes sample preparation (e.g., solid-phase extraction), chromatographic separation, and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. nih.govnih.gov
Table 4: Bioanalytical Method for Quantification
| Technique | Key Steps | Application | Reference |
|---|---|---|---|
| LC-MS/MS | Sample extraction, HPLC separation, Mass spectrometric detection (MRM) | Pharmacokinetic studies, Measuring drug levels in plasma/urine | nih.gov |
Advanced Research Perspectives and Future Directions
Exploration of Functional Selectivity and Biased Agonism
The concept of functional selectivity, or biased agonism, has emerged as a transformative paradigm in G-protein coupled receptor (GPCR) pharmacology. This phenomenon describes the ability of a ligand to preferentially activate one of several downstream signaling pathways of a receptor, potentially leading to therapeutic agents with improved efficacy and reduced side effects.
Currently, there is a lack of specific research investigating the functional selectivity or biased agonism of N-(cyclopropylmethyl)quinolin-8-amine. However, the presence of the cyclopropylmethyl group is noteworthy. This moiety is a component of other known ligands that exhibit biased signaling at GPCRs, such as certain opioid receptor modulators. For instance, some N-cyclopropylmethyl-substituted morphinan (B1239233) derivatives have been shown to act as biased agonists at the mu-opioid receptor. This suggests that the cyclopropylmethyl group can influence the conformational state of the receptor upon binding, thereby directing the signaling cascade towards a specific pathway (e.g., G-protein signaling over β-arrestin recruitment).
Future research could, therefore, focus on screening this compound against a panel of relevant GPCRs to identify any primary targets. Subsequent studies could then employ a battery of cell-based assays to dissect its signaling profile. These assays would quantify the compound's ability to stimulate various downstream effectors, such as different G-protein subtypes (e.g., Gs, Gi, Gq) and β-arrestin. A hypothetical research workflow to investigate biased agonism is presented in Table 1.
Table 1: Hypothetical Research Workflow for Investigating Biased Agonism of this compound
| Step | Research Question | Experimental Approach | Potential Outcome |
| 1 | Does the compound bind to any GPCRs with significant affinity? | Radioligand binding assays or competitive binding assays against a panel of known GPCRs. | Identification of primary molecular target(s). |
| 2 | Does the compound activate its target GPCR(s)? | Functional assays measuring second messenger accumulation (e.g., cAMP, IP1) or G-protein activation (e.g., GTPγS binding). | Determination of agonist, antagonist, or inverse agonist activity. |
| 3 | Does the compound exhibit bias towards specific signaling pathways? | Comparative analysis of potency and efficacy in G-protein activation assays versus β-arrestin recruitment assays (e.g., BRET or FRET-based assays). | Quantification of signaling bias and identification of a biased signaling profile. |
| 4 | What is the structural basis for any observed bias? | Molecular docking and dynamics simulations of the ligand-receptor complex to identify key interactions. Site-directed mutagenesis to validate the role of specific receptor residues. | Understanding the molecular determinants of functional selectivity. |
Development of Multi-Target Directed Ligands
The multifactorial nature of complex diseases, such as neurodegenerative disorders and cancer, has spurred the development of multi-target directed ligands (MTDLs). mdpi.com MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, offering the potential for synergistic therapeutic effects and a lower likelihood of drug resistance. mdpi.com
The quinolin-8-amine scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a diverse range of biological targets. researchgate.net Derivatives of 8-aminoquinoline (B160924) and the closely related 8-hydroxyquinoline (B1678124) have been explored as MTDLs, particularly in the context of Alzheimer's disease. researchgate.netresearchgate.net These compounds often possess metal-chelating, antioxidant, and enzyme-inhibiting properties. researchgate.net For example, certain 8-hydroxyquinoline derivatives have been shown to inhibit cholinesterases and monoamine oxidases while also chelating metal ions that contribute to amyloid-beta aggregation. nih.govnih.gov
Given this precedent, this compound could serve as a valuable starting point for the rational design of novel MTDLs. The quinolin-8-amine core could be further functionalized to incorporate pharmacophores that target additional disease-relevant proteins. A hypothetical strategy for developing MTDLs from this compound is outlined in Table 2.
Table 2: Hypothetical Strategy for Developing Multi-Target Directed Ligands
| Target Disease | Primary Target (from quinolin-8-amine) | Secondary Target | Proposed Modification |
| Alzheimer's Disease | Metal chelation, potential MAO inhibition | Cholinesterase inhibition | Hybridization with a known cholinesterase inhibitor pharmacophore. |
| Cancer | Potential kinase inhibition | Topoisomerase inhibition | Fusion with a topoisomerase-inhibiting moiety. |
| Infectious Diseases | DNA gyrase inhibition | Efflux pump inhibition | Incorporation of a substituent known to interfere with bacterial efflux pumps. |
Strategies for Overcoming Resistance Mechanisms (e.g., in antimicrobial contexts)
Drug resistance is a major challenge in the treatment of infectious diseases and cancer. One promising strategy to combat resistance is the development of compounds that can overcome these mechanisms, for instance, by inhibiting efflux pumps or by having a novel mechanism of action.
Quinoline (B57606) derivatives have a long history as antimicrobial agents, with some exhibiting activity against a broad spectrum of bacteria. researchgate.net The quinoline scaffold is a core component of several antibacterial drugs. researchgate.net Research into 8-hydroxyquinoline and its derivatives has also demonstrated their potential as antimicrobial agents, in some cases through mechanisms that may be less susceptible to existing resistance pathways. mdpi.com
While the antimicrobial properties of this compound have not been specifically reported, its structural similarity to other bioactive quinolines suggests this as a fertile area for investigation. Future research could explore its efficacy against drug-resistant bacterial and fungal strains. Furthermore, studies could investigate whether this compound can act as an efflux pump inhibitor, thereby potentiating the activity of existing antibiotics.
Application as Research Probes or Radioligands
Fluorescent probes and radioligands are indispensable tools in biomedical research, enabling the visualization and quantification of biological targets in vitro and in vivo. The quinoline nucleus is known for its fluorescent properties, and various quinoline derivatives have been developed as fluorescent sensors for metal ions and other analytes. rsc.org Specifically, 8-amidoquinoline derivatives have been successfully employed as fluorescent probes for the determination of zinc ions. mdpi.com
The inherent fluorescence of the quinoline scaffold in this compound could be exploited for the development of novel research probes. By conjugating it to a targeting moiety or by optimizing its photophysical properties, it could potentially be used to visualize specific cellular components or processes.
Furthermore, the quinoline scaffold has been successfully radiolabeled for use in positron emission tomography (PET) imaging. mdpi.com For instance, quinoline-based radioligands have been developed for imaging phosphodiesterase 5 (PDE5) in the brain. mdpi.com If this compound is found to bind with high affinity and selectivity to a specific biological target, it could be a candidate for radiolabeling with isotopes such as carbon-11 (B1219553) or fluorine-18. This would enable non-invasive in vivo imaging of its target, which could be valuable for disease diagnosis and for understanding the compound's pharmacokinetic and pharmacodynamic properties.
Leveraging Privileged Structures in Drug Discovery
The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. indexcopernicus.com These scaffolds represent a starting point for the design of new bioactive molecules. The quinoline ring is widely regarded as a privileged structure, appearing in a multitude of approved drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netresearchgate.net
The 8-aminoquinoline and 8-hydroxyquinoline substructures are themselves considered privileged, given their frequent appearance in compounds with a broad range of biological activities. mdpi.comindexcopernicus.com The versatility of the quinoline scaffold allows for its functionalization at various positions, enabling the fine-tuning of its pharmacological properties.
This compound incorporates this privileged quinoline scaffold. This suggests that the compound itself, or derivatives thereof, could exhibit a wide array of biological activities. A future research strategy could involve creating a library of analogues of this compound with modifications at different positions of the quinoline ring and variations of the N-substituent. This library could then be screened against a diverse panel of biological targets to uncover novel therapeutic leads.
Investigation of Novel Therapeutic Areas based on Mechanism of Action
While the precise mechanism of action of this compound is yet to be elucidated, the known pharmacology of related compounds can suggest potential therapeutic applications. For example, various quinoline derivatives have demonstrated efficacy in models of neurodegenerative diseases, cancer, and infectious diseases. researchgate.netnih.gov
A systematic investigation into the biological activities of this compound could uncover novel therapeutic opportunities. This would involve a tiered screening approach, starting with broad phenotypic screens to identify any interesting cellular effects, followed by more focused target-based assays to delineate the mechanism of action. For instance, if the compound shows potent antiproliferative activity in cancer cell lines, subsequent studies could investigate its effects on key cancer-related pathways, such as cell cycle progression, apoptosis, and angiogenesis. Similarly, if it demonstrates neuroprotective properties in neuronal cell models, further research could explore its potential in models of Alzheimer's disease, Parkinson's disease, or other neurological disorders.
Q & A
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Methodological Answer : Scale-up challenges include:
- Exothermic Reactions : Controlled addition of NaH to prevent thermal runaway (jacketed reactors with <5°C/min heating).
- Purification : Replace column chromatography with recrystallization (ethanol/water 7:3) for batch processing.
- Yield Consistency : Optimize mixing efficiency (impeller speed >500 rpm) to maintain >80% yield at 1 kg scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
